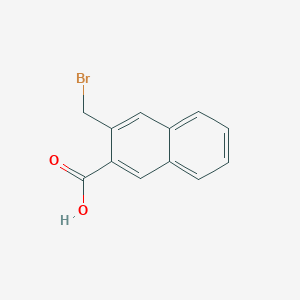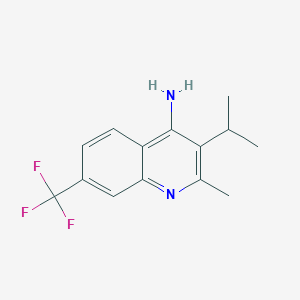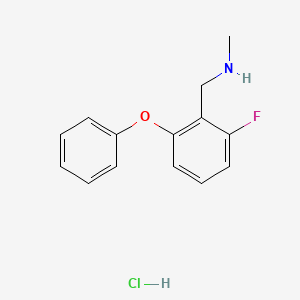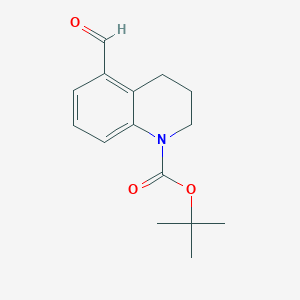![molecular formula C14H17N3O2 B11853990 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11853990.png)
3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyphenyl)-1,4,7-triazaspiro[45]dec-3-en-2-one is a chemical compound known for its unique structure and properties It is a spiro compound, which means it has a bicyclic structure with a single atom common to both rings
準備方法
The synthesis of 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves multiple steps. One of the key intermediates in its synthesis is cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione. The synthetic route includes catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the starting material . The overall yield of the compound can be optimized through hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . Industrial production methods focus on optimizing these steps to achieve high yields and cost-effectiveness.
化学反応の分析
3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves replacing one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves breaking chemical bonds through the addition of water.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis can lead to the formation of carboxylic acids or alcohols, while oxidation can produce ketones or aldehydes.
科学的研究の応用
3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: It is used as a reference material and in the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological processes and interactions.
Industry: The compound is used in the development of pesticides and other agrochemicals.
作用機序
The mechanism of action of 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. For instance, it acts as an ACC inhibitor, interrupting lipid biosynthesis in insects . This makes it effective against piercing-sucking insects like aphids, mites, and whiteflies. The compound is systemic, meaning it can be transported throughout the plant, providing comprehensive protection .
類似化合物との比較
3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one can be compared with other similar compounds such as:
Spirotetramat: Another spiro compound with similar insecticidal properties.
3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate: A compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific molecular interactions and the range of applications it offers in various fields.
特性
分子式 |
C14H17N3O2 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
3-(2-methoxyphenyl)-1,4,9-triazaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C14H17N3O2/c1-19-11-6-3-2-5-10(11)12-13(18)17-14(16-12)7-4-8-15-9-14/h2-3,5-6,15H,4,7-9H2,1H3,(H,17,18) |
InChIキー |
NCEWPWBEBLCSOO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=NC3(CCCNC3)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



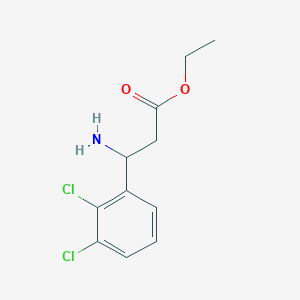

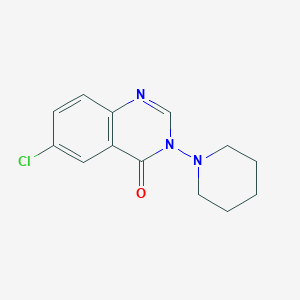
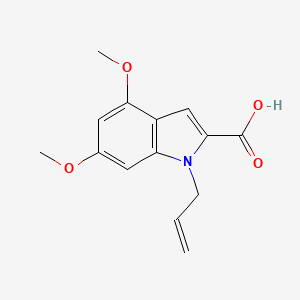

![7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B11853949.png)

![2-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11853954.png)
